

A Comparative Guide to Analytical Methods for Benthiavalicarb-isopropyl Quantification

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Compound of Interest

Compound Name: *Benthiavalicarb isopropyl*

Cat. No.: *B606019*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Benthiavalicarb-isopropyl, a widely used fungicide. The information presented is intended to assist researchers and analysts in selecting the most appropriate method for their specific needs, considering various matrices and analytical performance requirements. The data and protocols are compiled from established scientific literature.

Comparison of Analytical Method Performance

The following tables summarize the performance of different analytical methods for the quantification of Benthiavalicarb-isopropyl in various agricultural products. The key validation parameters, including linearity, limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD), are presented for easy comparison.

Table 1: UHPLC-MS/MS Method for Fruits and Vegetables[1][2]

Parameter	Result
Linearity (R^2)	> 0.9917
Limit of Quantification (LOQ)	5 µg/kg
Recovery	74.5% - 115.6%
Intra-day Precision (RSDr)	0.5% - 12.6% (n=5)
Inter-day Precision (RSDR)	0.4% - 13.8% (n=15)

Table 2: LC-MS and LC-MS/MS Method for Various Agricultural Products[3]

Parameter	Result
Limit of Quantification (LOQ)	0.01 mg/kg

Table 3: QuEChERS and Liquid Chromatography Tandem Mass Spectrometry for Grapes[4]

Parameter	Result
Limit of Quantification (LOQ)	0.01 mg/kg
Intra-day Recovery	91.5% - 103.5%
Inter-day Recovery	98.6% (at 0.5 mg/kg)
Relative Standard Deviation (RSD)	< 8.4%

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a step-by-step overview of sample preparation and analysis.

UHPLC-MS/MS Method for Fruits and Vegetables[1][2]

This method is suitable for the simultaneous determination of Benthiavalicarb-isopropyl and its metabolites.

- **Extraction:** Samples are extracted with acidified acetonitrile.
- **Cleanup:** The extract is cleaned up using octadecylsilane (C18) and graphitized carbon black (GCB) as sorbents.
- **Determination:** The final determination is performed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
- **Spiking Levels for Validation:** The method was validated at spiking levels of 5, 50, and 500 µg/kg.

LC-MS/MS Method for General Agricultural Products[3]

This method provides a general framework for analyzing Benthiavalicarb-isopropyl in various agricultural matrices.

- **Extraction:**
 - **Grains, legumes, nuts, and seeds:** Homogenize 10.0 g of the sample with 20 mL of water, let it stand for 2 hours, and then extract with 100 mL of acetone followed by another 50 mL of acetone.
 - **Fruits and vegetables:** Homogenize 20.0 g of the sample with 100 mL of acetone, followed by another 50 mL of acetone.
 - **Tea leaves:** Homogenize 5.00 g of the sample with 20 mL of water, let it stand for 2 hours, and then extract with 100 mL of acetone followed by another 50 mL of acetone.
- **Cleanup:** The extract is cleaned up using an octadecylsilanized silica gel cartridge. For samples requiring further cleanup, a graphitized carbon black cartridge can be used prior to the octadecylsilanized silica gel cartridge.
- **Quantification:** Analysis is performed using a Liquid Chromatograph-Mass Spectrometer (LC-MS).
- **Confirmation:** Confirmation of the results is done using LC-MS or LC-MS/MS.
- **LC-MS/MS Conditions:**

- Column: Octadecylsilanized silica gel (2.1 mm i.d. x 150 mm, 5 μ m).
- Column Temperature: 40°C.
- Mobile Phase: Acetonitrile/2 mmol/L ammonium acetate solution (1:1, v/v).
- Ionization Mode: ESI (+).
- Monitoring Ions: Precursor ion 382 m/z, product ions 180 m/z and 72 m/z.

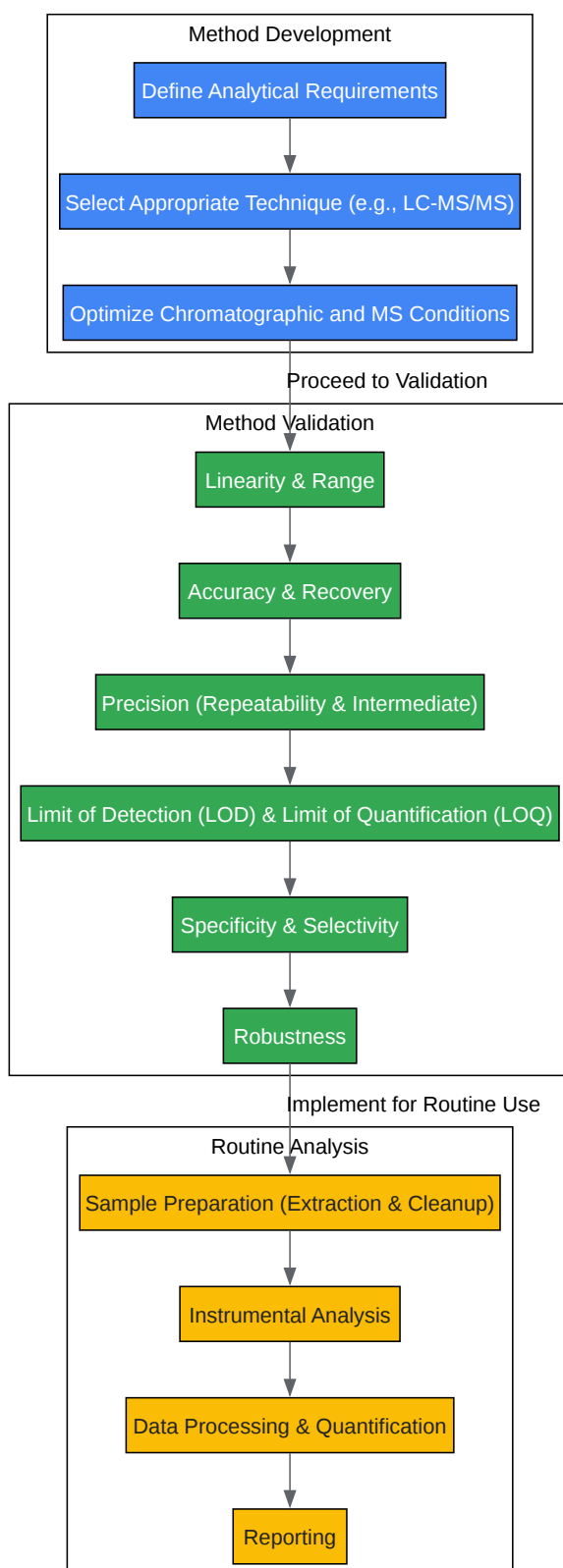
QuEChERS Method for Grapes[4]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.[5][6]

- Extraction and Partitioning: The sample is first extracted and partitioned using an organic solvent (typically acetonitrile) and a salt mixture.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is then cleaned up using a d-SPE technique with a suitable sorbent to remove interfering matrix components.
- Analysis: The final extract is analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

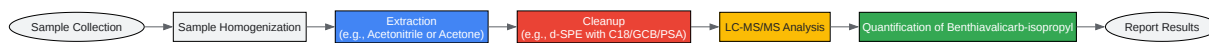
Workflow and Process Visualization

The following diagrams illustrate the general workflows for the analytical validation and sample analysis of Benthiavalicarb-isopropyl.



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Caption: General workflow for analytical method validation.



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Caption: Sample analysis workflow for Benthiavalicarb-isopropyl.

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